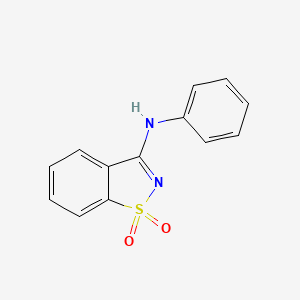![molecular formula C20H19N3O2 B5587921 N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5587921.png)
N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide often involves complex organic reactions. For example, MGCD0103, a histone deacetylase inhibitor, was synthesized through a series of steps that selectively inhibit HDACs 1-3 and 11 at submicromolar concentrations, demonstrating the intricate process of designing and synthesizing compounds with specific biological activities (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of chemical compounds can be elucidated through X-ray diffraction and computational methods. A novel compound's structure was analyzed both experimentally and theoretically, indicating the importance of molecular geometry and vibrational frequencies in understanding the compound's chemical behavior (Demir et al., 2015).
Chemical Reactions and Properties
The reactivity and interaction of molecules can be explored through various chemical reactions. For instance, the synthesis and biological activity of stereoisomers of a specific pyridazinone compound reveal how different configurations can affect a molecule's pharmacological profile (Howson et al., 1988).
Physical Properties Analysis
Physical properties such as crystallinity, melting point, and solubility play a crucial role in the practical application of chemical compounds. Crystal structure analysis and Hirshfeld surface analysis can provide insights into the packing and intermolecular interactions within a compound (Zaoui et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to understanding a compound's potential applications. Synthesis and characterization studies, along with biological evaluations, help in assessing these properties and their implications for therapeutic use (Saeed et al., 2015).
Applications De Recherche Scientifique
Discovery and Design of Benzamide Derivatives
Benzamide derivatives have been extensively explored for their therapeutic potential, particularly in the field of oncology. For instance, the discovery of MGCD0103, a benzamide derivative, highlights the role of these compounds in targeting histone deacetylases (HDACs), which are crucial for cancer cell proliferation and apoptosis. MGCD0103 has shown promise in preclinical trials for its antitumor activity and has entered clinical trials, underscoring the importance of benzamide derivatives in developing anticancer drugs (Nancy Z. Zhou et al., 2008).
Anticancer Evaluation
Further research on benzamide derivatives, such as the synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, has demonstrated significant anticancer activity against several cancer cell lines. These findings highlight the potential of benzamide derivatives in offering new avenues for cancer treatment (B. Ravinaik et al., 2021).
Electrophysiological Activities
Benzamide derivatives have also been explored for their electrophysiological activities. For example, research on N-substituted-4-(1H-imidazol-1-yl)benzamides has shown their potential as selective class III agents in cardiac electrophysiology, indicating the versatility of benzamide derivatives in addressing various health conditions beyond cancer (T. K. Morgan et al., 1990).
Molecular Docking and Screening
The application of benzamide derivatives extends into molecular docking and screening, with studies demonstrating their potential in binding to target proteins and exhibiting antimicrobial and antioxidant activity. This underscores the role of these compounds in medicinal chemistry and their potential to address a wide range of diseases (E. M. Flefel et al., 2018).
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-15-6-4-5-7-18(15)21-20(24)16-9-11-17(12-10-16)25-19-13-8-14(2)22-23-19/h4-13H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFBQVZGVKKJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)
![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)

![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)
![5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)

![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)
![5-[(4-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5587944.png)